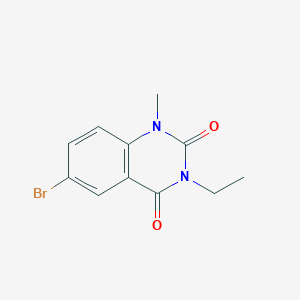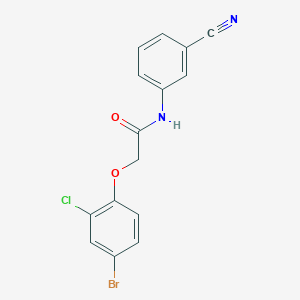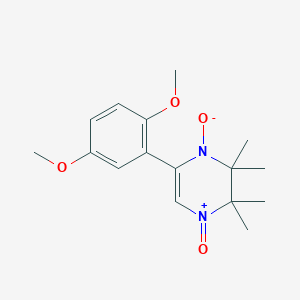![molecular formula C16H24N2O3 B4702466 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4702466.png)
1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine
Descripción general
Descripción
1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine, also known as MPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPB is a piperazine derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
Mecanismo De Acción
The mechanism of action of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine is not fully understood, but it is believed to act on a variety of neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has also been shown to modulate the activity of GABA receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to exhibit a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and improvement of glucose tolerance. 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has also been shown to modulate the activity of various neurotransmitter systems in the brain, which may contribute to its effects on behavior and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to have a variety of potential applications in scientific research, making it a versatile compound for use in a range of experiments. However, one limitation of using 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine is its relatively high cost compared to other compounds, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine. One area of interest is in the development of more specific and potent analogs of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine, which may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine, which may lead to the development of new treatments for a variety of disorders. Finally, more research is needed to explore the potential applications of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine in other areas of scientific research, such as immunology and microbiology.
Conclusion:
In conclusion, 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine is a promising compound for use in scientific research due to its potential applications in a variety of areas, including neuroscience, cancer research, and diabetes research. The synthesis of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been optimized to produce high yields and purity, making it a viable option for use in lab experiments. While there are some limitations to the use of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine, its versatility and potential for future research make it an exciting compound for scientific exploration.
Aplicaciones Científicas De Investigación
1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to have potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance in animal models.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-15(16(19)18-11-9-17(2)10-12-18)21-14-7-5-13(20-3)6-8-14/h5-8,15H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFFVRIGZJFVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B4702383.png)


![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4702402.png)


![N-{3-[(benzylamino)carbonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4702433.png)
![N,N-diallyl-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4702451.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4702457.png)

![1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4702479.png)
![N-(2-bromophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4702481.png)
![2-(4-chlorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4702484.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]propanamide](/img/structure/B4702489.png)